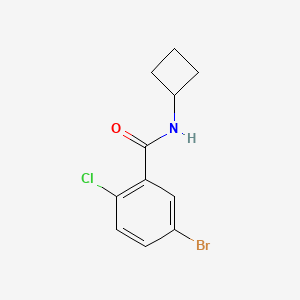![molecular formula C9H8N4O3 B7861035 [1-(4-Nitrophenyl)triazol-4-yl]methanol](/img/structure/B7861035.png)
[1-(4-Nitrophenyl)triazol-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-Nitrophenyl)triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Nitrophenyl)triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: : The triazole ring can be synthesized through the reaction of hydrazine with a nitrile in the presence of a strong acid or base.
Introduction of the Nitro Group: : The nitro group can be introduced via nitration of the aromatic ring using nitric acid and sulfuric acid.
Attachment of the Methanol Group: : The methanol group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.
Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen or iron in acidic conditions.
Substitution: : The nitro group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Iron powder, hydrogen gas, palladium on carbon.
Substitution: : Halogenating agents like bromine or chlorine, strong acids or bases.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Halogenated derivatives, sulfonated products.
Aplicaciones Científicas De Investigación
[1-(4-Nitrophenyl)triazol-4-yl]methanol: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which [1-(4-Nitrophenyl)triazol-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The triazole ring can bind to enzymes or receptors, influencing their activity.
Comparación Con Compuestos Similares
[1-(4-Nitrophenyl)triazol-4-yl]methanol: can be compared to other triazole derivatives, such as 1,2,4-triazole and 1,3,4-thiadiazole . While these compounds share structural similarities, the presence of the nitro group in this compound gives it unique chemical and biological properties.
List of Similar Compounds
1,2,4-Triazole
1,3,4-Thiadiazole
1,2,3-Triazole
1,3,5-Triazine
Propiedades
IUPAC Name |
[1-(4-nitrophenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-6-7-5-12(11-10-7)8-1-3-9(4-2-8)13(15)16/h1-5,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFGKSJKCMZAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














